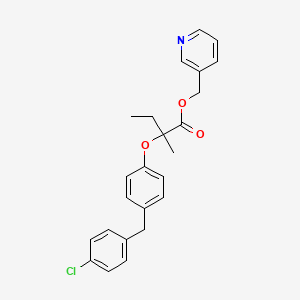

Eniclobrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Eniclobrate is a diphenylmethane derivative with hypocholesterolemic properties. Eniclobrate increases the activity of cholesterol-7 alpha hydroxylase and lowers serum and liver cholesterol levels, but raises liver triglyceride levels. It also reduces the percentage of esterified cholesterol present in the serum.

Applications De Recherche Scientifique

1. Hypocholesterolemic Properties

- Eniclobrate is identified as a diphenylmethane derivative that exhibits hypocholesterolemic properties. It functions by increasing the activity of cholesterol-7 alpha hydroxylase, which consequently lowers serum and liver cholesterol levels. Interestingly, while it reduces cholesterol levels, eniclobrate tends to raise liver triglyceride levels and reduces the percentage of esterified cholesterol present in serum (2020).

2. Development of Enteric Nervous System

- Eniclobrate's relevance extends to studies in the development of the enteric nervous system (ENS), contributing to our understanding of diseases like Hirschsprung's disease. This involves research on the molecular mechanisms underlying the migration, proliferation, and differentiation of neural crest derivatives that form the ENS, as well as the genetic basis for ENS diseases (Heanue & Pachnis, 2007).

3. Annotation of Environmental OMICS Data

- The application of eniclobrate extends to the field of environmental OMICS, particularly in transcriptomics. The research emphasizes the importance of capturing meta-data accurately to describe the biological "source" material in experiments involving environmental OMICS. Eniclobrate's role in this domain underscores its significance in contemporary scientific research (Morrison et al., 2006).

4. Enteric Nervous System Research in Avian Models

- Investigations using avian models in ENS development research have benefited from eniclobrate's applications. The avian embryo, for instance, has been crucial in revealing the cellular origins and migratory pathways of enteric neural crest-derived cells, with eniclobrate playing a part in these discoveries (Goldstein & Nagy, 2008).

5. Advances in Genome Biology

- Eniclobrate's implications are also seen in the broader context of genomic biology. Studies incorporating eniclobrate contribute to a comprehensive view of genome biology, integrating large-scale reference data for a more holistic understanding of vertebrate genomes (Aken et al., 2016).

Propriétés

Numéro CAS |

81126-88-7 |

|---|---|

Nom du produit |

Eniclobrate |

Formule moléculaire |

C24H24ClNO3 |

Poids moléculaire |

409.9 g/mol |

Nom IUPAC |

pyridin-3-ylmethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate |

InChI |

InChI=1S/C24H24ClNO3/c1-3-24(2,23(27)28-17-20-5-4-14-26-16-20)29-22-12-8-19(9-13-22)15-18-6-10-21(25)11-7-18/h4-14,16H,3,15,17H2,1-2H3 |

Clé InChI |

VKNSAVOURPMBRN-UHFFFAOYSA-N |

SMILES |

CCC(C)(C(=O)OCC1=CN=CC=C1)OC2=CC=C(C=C2)CC3=CC=C(C=C3)Cl |

SMILES canonique |

CCC(C)(C(=O)OCC1=CN=CC=C1)OC2=CC=C(C=C2)CC3=CC=C(C=C3)Cl |

Autres numéros CAS |

60662-18-2 |

Synonymes |

2 (4-((4-chlorophenyl)methyl)phenoxy)-2-methylbutanoic acid 3-pyridinylmethyl ester eniclobrate eniclobrate hydrochloride eniclobrate hydrochloride, (+-)-isomer eniclobrate, (+-)-isomer Sgd 33374 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,3aS,9aS,9bS)-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B1194218.png)

![6-(1,4,5,7-Tetramethyl-6-pyrrolo[3,4-d]pyridazinyl)quinoline](/img/structure/B1194236.png)